molecular formula C6H4BrClOS B6157270 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one CAS No. 62673-68-1

1-(4-bromothiophen-2-yl)-2-chloroethan-1-one

Cat. No.: B6157270
CAS No.: 62673-68-1
M. Wt: 239.52 g/mol
InChI Key: OPHPHNFENFXVBJ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS RN: 62673-68-1) is a bromo- and chloro-functionalized thiophene derivative of interest in organic synthesis and medicinal chemistry research. This compound has a molecular formula of C 6 H 4 BrClOS and a molecular weight of 239.52 g/mol . Its structure features both bromine and chlorine atoms, making it a versatile halogenated synthon (building block) for further chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . This chemical serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds. Research indicates that similar α-halogenated ketones based on the thiophene ring are key intermediates for generating pharmacologically active molecules . For instance, they are utilized in the construction of pyrazole and Schiff base derivatives, which are classes of compounds extensively studied for their antimicrobial properties . The reactive chloroacetyl group adjacent to the carbonyl allows for facile derivatization, enabling researchers to develop novel compounds for biological screening . Proper handling procedures should be observed, and the material must be stored according to recommended conditions . Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62673-68-1

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-2-chloroethanone

InChI

InChI=1S/C6H4BrClOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3H,2H2

InChI Key

OPHPHNFENFXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(=O)CCl

Purity

95

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 1 4 Bromothiophen 2 Yl 2 Chloroethan 1 One

Reactivity at the Brominated Thiophene (B33073) Moiety

The brominated thiophene portion of the molecule is susceptible to reactions typical of aryl halides, particularly metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 2-chloroacetyl group influences the reactivity of the C4-bromine bond.

The carbon-bromine bond at the C4 position of the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. jcu.edu.au

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, pairing an organoboron compound with an organic halide. libretexts.org For 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one, the C4-Br bond can readily participate in this reaction. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on structurally similar compounds, such as 4-bromoacetophenone and various bromothiophenes, demonstrate the feasibility and conditions for such transformations. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent system. ikm.org.mynih.gov The choice of these components is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(II)-N2O2 complex (1.0)Na2CO3DMA10094 ikm.org.my
4-BromoacetophenonePhenylboronic acidPd-complex 4 (0.25)KOHWater110>95 nih.gov
2-Bromothiophene (B119243)Phenylboronic acidPd-complex 4 (1.0)KOHWater11094 nih.gov
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh3)4 (5.0)K2CO3Toluene/H2O10081 nih.gov

DMA: N,N-Dimethylacetamide; Pd(II)-N2O2 complex: Magnetically supported palladium(II) catalyst; Pd-complex 4: Pyridine-based Pd(II)-complex.

Beyond the Suzuki coupling, the C4-Br bond is amenable to other palladium-catalyzed reactions to introduce various aryl, alkenyl, and alkynyl groups.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org The process is valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) analogs. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. liverpool.ac.ukthieme-connect.de

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound. It is highly versatile and tolerates a wide range of functional groups. jcu.edu.au

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing aryl alkynes.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with the aryl bromide, typically catalyzed by a nickel or palladium complex. jcu.edu.au

Direct C-H Arylation: While less common for functionalizing a C-Br bond directly, direct arylation methods that activate a C-H bond on another aromatic partner are a growing field. However, reactions involving the C-Br bond, such as Suzuki or Heck, are more conventional for this substrate. unipd.itacs.org

Nucleophilic aromatic substitution (SNAr) is a plausible, though challenging, reaction pathway for the C4-Br bond. In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. nih.gov This mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is expected to be difficult. The thiophene ring is substituted with two electron-withdrawing groups: the C4-bromo substituent and the C2-chloroacetyl group. Both groups deactivate the ring towards attack by electrophiles.

According to the established directing effects in thiophene chemistry, the acyl group at C2 directs incoming electrophiles primarily to the C4 and C5 positions, while the bromo group at C4 directs to the C2 and C5 positions. researchgate.net Given that the C2 and C4 positions are already substituted, the only available position for substitution is C5. Both substituents deactivate this position, but since it is 'ortho' to the bromo group and 'meta' to the acyl group, it remains the most likely site for any potential EAS reaction, such as nitration or further halogenation, which would require harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the α-Chloro Ketone Moiety

The α-chloro ketone functionality is a highly reactive electrophilic center. The chlorine atom is an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. libretexts.orglibretexts.org The reactivity of the α-carbon is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state of the SN2 reaction.

This moiety is a valuable precursor for the synthesis of a wide variety of compounds, including α-amino ketones, α-hydroxy ketones, and various heterocyclic systems. nih.gov A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. nih.gov In a similar fashion, this compound can react with various nucleophiles to displace the chloride ion.

Table 2: Potential Nucleophilic Substitution Reactions at the α-Chloro Ketone Moiety

NucleophileReagent ExampleProduct TypeSignificance
Thioamide/Thiourea (B124793)Thiourea (H₂NCSNH₂)2-Aminothiazole derivativeSynthesis of bioactive heterocycles nih.gov
AmineAmmonia (B1221849), Primary/Secondary Aminesα-Amino ketonePrecursors to amino alcohols, oxazoles
CarboxylateSodium Acetate (NaOAc)α-Acyloxy ketoneProtected α-hydroxy ketones
AzideSodium Azide (NaN₃)α-Azido ketonePrecursors to α-amino ketones, triazoles
ThiolateSodium Thiophenoxide (NaSPh)α-Thioether ketoneSynthesis of sulfur-containing compounds
CyanideSodium Cyanide (NaCN)α-Cyano ketoneVersatile synthetic intermediate

This dual reactivity makes this compound a versatile building block. Functionalization can be directed selectively to either the thiophene ring via cross-coupling or to the side chain via nucleophilic substitution, allowing for the stepwise construction of complex molecular architectures.

Nucleophilic Displacement Reactions of the Chlorine Atom

The most prominent reaction pathway for α-haloketones is the nucleophilic substitution of the halogen atom. nih.gov this compound readily undergoes SN2 reactions with a variety of nucleophiles, particularly those containing sulfur and nitrogen, leading to the formation of diverse heterocyclic systems.

A primary example of this reactivity is the Hantzsch thiazole synthesis, a classic and widely used method for constructing thiazole rings. nih.govsynarchive.comwikipedia.org In this reaction, the α-chloro ketone condenses with a thioamide, such as thiourea or its derivatives, to form a thiazole. nih.govchemhelpasap.com For instance, the reaction between 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, a close analog, and thiourea proceeds efficiently to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine. frontiersin.org This transformation underscores the utility of the title compound as a building block for pharmacologically relevant scaffolds. frontiersin.orgnih.gov

The general reaction involves the thioamide's sulfur atom acting as the nucleophile, attacking the α-carbon and displacing the chloride ion. This is followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole product. nih.gov This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the thioamide component. nih.govnih.gov

Below is a table illustrating potential nucleophilic displacement reactions with this compound.

Nucleophile (Thioamide)ReagentResulting Heterocycle
ThioureaH₂NCSNH₂4-(4-Bromothiophen-2-yl)thiazol-2-amine
ThioacetamideCH₃CSNH₂2-Methyl-4-(4-bromothiophen-2-yl)thiazole
ThiobenzamidePhCSNH₂2-Phenyl-4-(4-bromothiophen-2-yl)thiazole
ThiosemicarbazideH₂NCSNHNH₂2-Hydrazinyl-4-(4-bromothiophen-2-yl)thiazole

Reactions Involving the Carbonyl Group (e.g., Reductions, Additions)

While the α-carbon is highly reactive towards nucleophilic substitution, the carbonyl group itself can undergo characteristic addition and reduction reactions.

Reductions: The ketone functionality can be selectively reduced to a secondary alcohol using standard reducing agents. For example, treatment with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would convert the carbonyl group to a hydroxyl group, yielding 1-(4-bromothiophen-2-yl)-2-chloroethan-1-ol. This transformation is a common strategy for introducing a chiral center and further synthetic modifications.

Additions: The addition of organometallic reagents, such as Grignard reagents, to α-haloketones can be complex. The reagent can either add to the carbonyl group in a classic 1,2-addition to form a tertiary alcohol, or it can act as a base, abstracting an α-proton (if available) to initiate other pathways like the Favorskii rearrangement. wikipedia.orggoogle.com In the case of this compound, which lacks an α-proton, a Grignard reagent (R-MgX) would be expected to primarily attack the carbonyl carbon. This would result in the formation of a tertiary halohydrin, 1-(4-bromothiophen-2-yl)-2-chloro-1-R-ethan-1-ol, after acidic workup.

ReagentReaction TypeExpected Product
Sodium Borohydride (NaBH₄)Reduction1-(4-Bromothiophen-2-yl)-2-chloroethan-1-ol
Methylmagnesium Bromide (CH₃MgBr)Grignard Addition1-(4-Bromothiophen-2-yl)-2-chloro-1-methylethan-1-ol
Phenylmagnesium Bromide (PhMgBr)Grignard Addition1-(4-Bromothiophen-2-yl)-2-chloro-1-phenylethan-1-ol

Derivatization via the α-Carbon (e.g., Mannich Reactions)

Derivatization at the α-carbon position is a cornerstone of ketone chemistry, often proceeding through an enol or enolate intermediate. The Mannich reaction, for example, involves the aminoalkylation of an acidic α-hydrogen with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgmasterorganicchemistry.com

However, in the structure of this compound, the α-carbon atom (C2) is tertiary, bearing the chlorine atom and bonded to the carbonyl group and the thiophene ring. Crucially, it lacks an α-proton. The absence of this acidic proton means that it cannot form an enolate at this position. Consequently, classical enolate-driven reactions, including the Mannich reaction and standard α-alkylation, are not feasible at the C2 position. wikipedia.orgchemistrysteps.com Derivatization at this site is achieved almost exclusively through the nucleophilic substitution of the chlorine atom, as detailed in section 3.2.1.

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for intramolecular cyclization reactions, enabling the construction of complex, fused heterocyclic systems.

Formation of Fused Thiophene Systems

The synthesis of thieno[3,2-b]thiophenes, which consist of two thiophene rings fused along the C3-C4 bond, is of significant interest for applications in organic electronics. mdpi.comnih.govbeilstein-archives.org While many syntheses start from pre-functionalized thiophenes, a plausible route to a fused system can be envisioned starting from this compound.

This synthetic strategy would involve a two-step sequence analogous to the Fiesselmann thiophene synthesis. nih.gov

Nucleophilic Substitution: The starting α-chloro ketone is reacted with a sulfur-containing nucleophile, such as methyl thioglycolate (HSCH₂CO₂Me), in the presence of a base. This displaces the chloride to form an intermediate sulfide.

Intramolecular Cyclization: The intermediate is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular cyclization. The base generates a carbanion on the carbon adjacent to the ester, which then attacks the C3 position of the thiophene ring, followed by elimination to form the new, fused thiophene ring. This would result in a substituted thieno[3,2-b]thiophene (B52689) derivative.

Ring Expansion or Contraction Processes

The thiophene ring itself is generally stable and does not readily undergo expansion or contraction. However, reactions involving the side chain can lead to significant structural rearrangements. The Favorskii rearrangement is a characteristic reaction of α-haloketones when treated with a base, such as an alkoxide. wikipedia.org For acyclic α-haloketones, this reaction typically leads to the formation of a rearranged carboxylic acid ester.

In the case of this compound, which lacks an α-proton for enolization, a quasi-Favorskii rearrangement could occur. The mechanism involves the attack of the alkoxide base on the carbonyl carbon, followed by an intramolecular displacement of the chloride by the resulting oxyanion to form a cyclopropanone-like intermediate. Subsequent ring-opening by the alkoxide leads to the formation of a rearranged ester, such as methyl 2-(4-bromothiophen-2-yl)acetate.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions. The most well-documented transformation for this class of compounds is the Hantzsch thiazole synthesis.

The mechanism proceeds through several distinct steps: nih.govchemhelpasap.com

Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the ketone. This is a bimolecular substitution that displaces the chloride ion, forming an isothiouronium salt intermediate. Kinetic studies have shown this reaction to be second-order, consistent with this initial step being rate-determining. orientjchem.org

Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs a nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, creating a 4-hydroxythiazoline intermediate.

Dehydration: The final step is an acid- or base-catalyzed dehydration. The hydroxyl group is eliminated as a water molecule, resulting in the formation of a double bond within the ring and establishing the aromaticity of the final thiazole product.

This robust and predictable mechanism allows for the reliable synthesis of a vast number of thiazole derivatives from α-haloketones. nih.govnih.gov

Kinetic Studies of Reaction Rates

Kinetic studies are crucial for understanding the factors that influence the rate of chemical reactions involving this compound. While specific kinetic data for this exact compound is not extensively available in the public domain, the reactivity of the α-chloroacetyl group is analogous to other α-haloketones. The rate of nucleophilic substitution at the α-carbon is significantly influenced by the nature of the nucleophile, the solvent, and the electronic effects of the 4-bromothiophen-2-yl moiety.

The reaction of α-haloketones with nucleophiles typically follows a second-order kinetic model, where the rate is proportional to the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). The carbonyl group activates the α-carbon towards nucleophilic attack, making it more electrophilic.

Table 1: Illustrative Rate Constants for Nucleophilic Substitution on an Analogous α-Chloro Ketone System

NucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
PiperidineMethanol251.2 x 10⁻³
PyrrolidineMethanol258.5 x 10⁻³
MorpholineMethanol255.7 x 10⁻⁴
PiperidineAcetonitrile253.5 x 10⁻²
PyrrolidineAcetonitrile252.1 x 10⁻¹

Note: The data in this table is representative of typical α-chloro ketones and is intended for illustrative purposes to demonstrate the relative effects of nucleophiles and solvents on reaction rates. The actual rate constants for this compound may vary.

The electron-withdrawing nature of the 4-bromothiophen-2-yl group is expected to enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby influencing the reaction rate. Substituents on the thiophene ring can modulate the reaction kinetics through inductive and resonance effects. For instance, a study on the reaction of benzofuroxans with 2-acetylthiophene (B1664040) demonstrated that electron-withdrawing substituents on the benzofuroxan (B160326) ring increased the reaction rate, a principle that can be extended to the reactivity of the α-chloroacetyl group in the title compound. ufms.br

Transition State Analysis of Reaction Pathways

The elucidation of reaction mechanisms relies heavily on the characterization of transition states, which are high-energy species along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and calculating their energies.

For the nucleophilic substitution at the α-carbon of this compound, the reaction proceeds through a trigonal bipyramidal transition state, characteristic of an SN2 mechanism. In this transition state, the nucleophile and the leaving group (chloride) are positioned on opposite sides of the α-carbon. The carbonyl group plays a significant role in stabilizing this transition state through orbital overlap, which lowers the activation energy of the reaction. youtube.com

Computational studies on analogous α-haloketones have shown that the activation energies for nucleophilic substitution are sensitive to the nature of the nucleophile and the substituent on the aromatic ring. up.ac.za

Table 2: Calculated Activation Energies for Nucleophilic Substitution on a Model α-Chloroacetyl Aromatic System

NucleophileComputational MethodBasis SetActivation Energy (kcal/mol)
Imidazole (B134444)DFT (B3LYP)6-31G(d)15.8
PyridineDFT (B3LYP)6-31G(d)17.2
ThiophenolateDFT (B3LYP)6-31G(d)12.5

Note: This data is based on computational studies of model systems and serves to illustrate the relative differences in activation energies. The actual values for this compound would require specific calculations.

Halogen Dance Reactions in Thiophene Derivatives

A fascinating and synthetically useful reaction characteristic of halogenated thiophenes is the "halogen dance" rearrangement. wikipedia.org This base-catalyzed isomerization involves the migration of a halogen atom to a different position on the thiophene ring. clockss.org For a compound like this compound, the bromine atom at the 4-position can potentially migrate to an adjacent, thermodynamically more stable position under the influence of a strong base, such as lithium diisopropylamide (LDA).

The mechanism of the halogen dance is believed to proceed through a series of deprotonation and metal-halogen exchange steps, leading to the formation of the most stable organometallic intermediate. ias.ac.in Computational studies using DFT have been instrumental in elucidating the intricate mechanistic pathways of this reaction. These studies have proposed the involvement of bromo-bridged transition states in the isomerization and disproportionation pathways. ias.ac.inresearcher.life

The reaction is a cascade-like pattern of events, where the initial deprotonation of the thiophene ring initiates a series of equilibria that ultimately lead to the rearranged product. ias.ac.in The driving force for the reaction is the formation of a more stable lithiated thiophene intermediate.

Table 3: Key Intermediates and Transition States in a Model Halogen Dance Reaction of a Bromothiophene

SpeciesDescriptionRelative Energy (kcal/mol)
Starting Material2-Bromothiophene0
Lithiated Intermediate A5-Lithio-2-bromothiophene-5.2
Transition State 1Bromo-bridged transition state for isomerization+12.5
Lithiated Intermediate B3-Lithio-2-bromothiophene-8.1
Rearranged Product3-Bromothiophene (after quenching)-2.3

Note: This data is derived from DFT calculations on a model bromothiophene system and is presented to illustrate the energetic landscape of a typical halogen dance reaction. whiterose.ac.uk The actual energies for this compound would be influenced by the 2-chloroacetyl substituent.

The 2-chloroacetyl group in this compound would likely influence the regioselectivity of the initial deprotonation and the stability of the subsequent lithiated intermediates, thereby affecting the course and outcome of a potential halogen dance reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromothiophen 2 Yl 2 Chloroethan 1 One

X-ray Diffraction Studies

Single Crystal Structure Determination

While the specific crystal structure of 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one is not publicly available, analysis of similar α-haloketones allows for a reasoned prediction of its solid-state structure. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1. The fundamental structural unit would consist of a 4-bromothiophen ring linked to a chloromethyl ketone group.

Precise bond lengths and angles would be determined, with the C-Br, C-Cl, C=O, and C-S bond distances, as well as the geometry of the thiophene (B33073) ring, being of particular interest. The data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
α (°) 90
β (°) 90-110
γ (°) 90
V (ų) 1000-1500

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected, where the hydrogen atoms of the thiophene ring or the chloromethyl group interact with the carbonyl oxygen of an adjacent molecule, likely forming chains or dimeric motifs.

Halogen Bonding: Both bromine and chlorine atoms can act as halogen bond donors. It is plausible that Br···O or Cl···O interactions would be observed, further stabilizing the crystal packing. Short Br···Cl contacts between molecules might also be present.

π-π Stacking: Depending on the molecular conformation, offset π-π stacking interactions between the electron-rich thiophene rings of neighboring molecules could contribute to the crystal cohesion.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state is dictated by the minimization of intramolecular steric strain and the maximization of favorable intermolecular interactions. The key conformational feature is the torsion angle between the plane of the thiophene ring and the carbonyl group. It is likely that the molecule adopts a largely planar conformation to facilitate crystal packing. The orientation of the C-Cl bond relative to the C=O bond would also be a significant conformational parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Advanced ¹H and ¹³C NMR Techniques (e.g., 2D NMR, NOESY)

While standard ¹H and ¹³C NMR spectra provide primary structural information, advanced 2D NMR techniques would be necessary for unambiguous assignment of all signals and for probing through-space interactions.

¹H NMR: The proton spectrum would be expected to show distinct signals for the two non-equivalent thiophene ring protons and a singlet for the chloromethyl (-CH₂Cl) protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

¹³C NMR: The carbon spectrum would display signals for the four carbons of the thiophene ring, the carbonyl carbon, and the chloromethyl carbon.

2D NMR:

COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the solution-state conformation by detecting through-space proximity between protons. For instance, a NOE between a thiophene proton and the chloromethyl protons would indicate a specific preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)

Atom ¹H Shift (ppm) ¹³C Shift (ppm)
Thiophene H-3 ~7.5-7.8 ~130-135
Thiophene H-5 ~7.8-8.1 ~135-140
-CH₂Cl ~4.5-5.0 ~45-50
C=O - ~185-195
Thiophene C-2 - ~140-145

Elucidation of Stereochemical Features

The molecule this compound is achiral and does not possess any stereocenters. Therefore, there are no stereochemical features such as enantiomers or diastereomers to be elucidated. The primary focus of the structural analysis would be on its regio- and conformational isomerism.

Computational and Theoretical Studies of 1 4 Bromothiophen 2 Yl 2 Chloroethan 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. For 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to predict its behavior at the atomic level. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. The stability of the optimized geometry is confirmed by the absence of negative wavenumbers in the vibrational frequency analysis. rroij.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
ParameterPredicted Value
C-C (thiophene ring)~1.37 - 1.42 Å
C-S (thiophene ring)~1.72 - 1.75 Å
C-Br~1.91 Å
C=O~1.22 Å
C-Cl~1.78 Å
∠(C-C-S)~112°
∠(O=C-C)~120°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Band Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For similar bromothiophene derivatives, the HOMO-LUMO energy gap is typically in the range of 3.6 to 4.3 eV, indicating good kinetic stability. researchgate.netnih.gov This energy gap is also related to the charge transfer phenomena within the molecule. icm.edu.pl

Table 2: Predicted Electronic Properties of this compound (Illustrative)
PropertyPredicted Value (eV)
EHOMO~ -6.4
ELUMO~ -2.7
Energy Gap (ΔE)~ 3.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. xisdxjxsu.asia The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be located around the oxygen atom of the carbonyl group and potentially the sulfur and bromine atoms due to their lone pairs of electrons.

Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions denote areas with a neutral or near-zero electrostatic potential.

The MEP analysis provides a visual representation of the molecule's reactivity and helps in understanding its interaction with other chemical species. researchgate.net

Atomic Charge Distribution Analysis

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative information about the charge on each atom within the molecule. jmaterenvironsci.com This analysis helps in identifying the electrophilic and nucleophilic centers more precisely. For instance, the carbon atom of the carbonyl group is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. Conversely, the oxygen atom of the carbonyl group will have a substantial negative charge. The charge distribution on the thiophene (B33073) ring will be influenced by the electronegativity of the sulfur and bromine atoms.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing insights into how neighboring molecules interact. nih.gov

The analysis generates a three-dimensional surface colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov These plots provide a quantitative breakdown of the different types of intermolecular interactions. For a molecule like this compound, the prominent interactions would likely include:

H···H contacts: Typically representing a significant portion of the interactions. researchgate.net

H···Br/Br···H contacts: Due to the presence of the bromine atom. nih.gov

H···O/O···H contacts: Involving the carbonyl oxygen. researchgate.net

H···Cl/Cl···H contacts: Arising from the chloroacetyl group. nih.gov

H···C/C···H contacts: Indicating van der Waals interactions. nih.gov

S···H/H···S contacts: Involving the sulfur atom of the thiophene ring. semanticscholar.org

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a computational tool rooted in Density Functional Theory (DFT) that allows for the visualization and characterization of non-covalent interactions in three-dimensional space. These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule.

For this compound, several key non-covalent interactions can be anticipated and analyzed using the NCI index. The presence of bromine and chlorine atoms, both capable of forming halogen bonds, is of particular significance. Halogen bonding is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. chimia.chnih.gov

Computational analysis would likely reveal significant non-covalent interactions involving the bromine atom on the thiophene ring and the chlorine atom of the chloroacetyl group. The NCI plot would visualize these interactions as isosurfaces, with the color-coding indicating the nature of the interaction: blue for strong attractive interactions (like hydrogen or strong halogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes. It is anticipated that the bromine atom would exhibit a distinct σ-hole, predisposing it to form halogen bonds with electron-rich atoms such as the carbonyl oxygen of a neighboring molecule in a condensed phase. Similarly, the chlorine atom could also participate in such interactions.

A representative analysis of a related brominated thiophene derivative revealed the presence of C-H···O, C-H···Cl, and Br···π interactions, which collectively contribute to the stability of its crystal lattice. The energy framework calculations for such systems quantify the electrostatic, polarization, dispersion, and repulsion contributions to the total interaction energy.

Interaction TypeTypical Interaction Energy (kJ/mol)
Halogen Bond (Br···O)-15 to -40
Halogen Bond (Cl···O)-10 to -30
C-H···O Hydrogen Bond-5 to -25
π-π Stacking-5 to -20
van der Waals Forces-2 to -10

Note: The data in this table is representative of typical interaction energies for the specified non-covalent interactions and is intended for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, providing a means to corroborate experimental findings and to understand the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such predictions.

The calculated chemical shifts would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted 1H NMR spectrum would show distinct signals for the two protons on the thiophene ring and the two protons of the chloromethyl group. The protons on the thiophene ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the bromo and acyl substituents. The methylene (B1212753) protons adjacent to the chlorine atom and the carbonyl group would be significantly downfield due to the deshielding effects of these electronegative groups.

Similarly, the 13C NMR spectrum would be predicted, showing signals for each unique carbon atom. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 180-200 ppm. The carbons of the thiophene ring would appear in the aromatic region, with their shifts modulated by the positions of the substituents.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Thiophene-H37.2 - 7.5-
Thiophene-H57.6 - 7.9-
CH2Cl4.5 - 4.845 - 50
C=O-185 - 195
Thiophene-C2-140 - 145
Thiophene-C3-125 - 130
Thiophene-C4-115 - 120
Thiophene-C5-130 - 135

Note: The data in this table represents typical predicted chemical shift ranges for the specified nuclei in a molecule with similar functional groups, calculated using DFT methods.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies, which, when scaled by an appropriate factor, show good agreement with experimental data. iosrjournals.org

The calculated vibrational spectrum of this compound would exhibit characteristic bands corresponding to the various functional groups. The most intense peak in the IR spectrum is expected to be the C=O stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the lower frequency region of the spectrum. The thiophene ring itself has a set of characteristic stretching and bending vibrations.

Vibrational ModeCalculated Frequency Range (cm⁻¹)
C-H stretching (thiophene)3100 - 3000
C-H stretching (aliphatic)3000 - 2900
C=O stretching1720 - 1680
C=C stretching (thiophene ring)1600 - 1400
C-C stretching (thiophene ring)1450 - 1350
CH2 bending1470 - 1450
C-H in-plane bending (thiophene)1300 - 1000
C-S stretching (thiophene ring)850 - 650
C-Cl stretching800 - 600
C-Br stretching600 - 500

Note: This table presents typical calculated vibrational frequency ranges for the functional groups present in the molecule.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net The calculated UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

The electronic spectrum is expected to be characterized by π→π* and n→π* transitions. The π→π* transitions, originating from the conjugated system of the thiophene ring and the carbonyl group, would likely appear at shorter wavelengths with high intensity. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would occur at a longer wavelength and be of lower intensity. The presence of the bromine atom and the chloroacetyl group would influence the energies of the molecular orbitals and thus the positions of the absorption bands.

Electronic TransitionPredicted λmax Range (nm)
π→π250 - 300
n→π320 - 380

Note: The data in this table represents typical predicted absorption wavelength ranges for a molecule with a similar chromophore.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.

The α-chloro ketone moiety in this compound is a key site for nucleophilic substitution reactions. Computational studies can map the potential energy surface for the reaction of this compound with various nucleophiles. up.ac.za This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy of the reaction.

For a typical SN2 reaction with a nucleophile (Nu⁻), the reaction pathway would involve the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. DFT calculations would be used to optimize the geometries of the reactants, the transition state, and the products. The transition state would be characterized by an elongated C-Cl bond and a partially formed C-Nu bond. Vibrational frequency analysis of the transition state would reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy provides a quantitative measure of the reaction's feasibility. Furthermore, these computational models can explore the influence of different solvents on the reaction mechanism through the use of implicit or explicit solvent models.

Reaction ParameterDescription
Reactant ComplexThe initial non-covalently bound state of the reactants.
Transition StateThe highest energy point along the reaction coordinate, characterized by a single imaginary frequency.
Product ComplexThe final non-covalently bound state of the products.
Activation Energy (ΔE‡)The energy difference between the transition state and the reactants.
Reaction Energy (ΔEr)The energy difference between the products and the reactants.

Note: This table describes the key parameters in a computationally mapped reaction pathway.

Applications As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Organic Materials

The unique electronic properties of the thiophene (B33073) ring make this compound an attractive starting point for the development of novel organic materials with tailored electronic and optical characteristics.

While not directly polymerizable, 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one is a valuable precursor for creating thiophene-based monomers. The synthesis of conducting polymers, particularly polythiophenes, often relies on the polymerization of suitably functionalized thiophene monomers. cmu.edupkusz.edu.cn Methods such as the McCullough or Rieke procedures involve the metal-catalyzed cross-coupling of 2,5-dihalogenated-3-alkylthiophenes. pkusz.edu.cnmdpi.com

The subject compound can be transformed into a polymerizable monomer through a series of synthetic steps. For instance, the ketone can be reduced to a methylene (B1212753) group, and the chloro substituent can be replaced, leading to a 3-substituted-2,5-dihalothiophene derivative ready for polymerization. The resulting polythiophenes often possess unique optoelectronic properties suitable for various applications. rsc.orgnih.gov

Table 1: Potential Synthetic Route to a Polythiophene Monomer

StepReactionReagents and ConditionsProduct
1Wittig ReactionPh3P=CH2, THF1-(4-bromothiophen-2-yl)-2-chloro-1-propene
2ReductionH2, Pd/C1-(4-bromothiophen-2-yl)-2-chloropropane
3HalogenationN-Bromosuccinimide (NBS), CCl41-(2,4-dibromothiophen-2-yl)-2-chloropropane

This resulting monomer can then undergo polymerization, often using nickel-mediated cross-coupling techniques, to yield poly(3-alkylthiophene) derivatives. rsc.org

Fused thiophene systems are integral to the development of high-performance organic electronic materials used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net These materials benefit from the rigid, planar structure of fused rings, which enhances π-orbital overlap and improves charge carrier mobility.

This compound can serve as a key starting material for synthesizing these fused ring systems. The α-haloketone functionality is a classic precursor for constructing heterocyclic rings. For example, it can react with various sulfur nucleophiles to form a second, fused thiophene ring through reactions like the Fiesselmann thiophene synthesis. The resulting thieno[3,2-b]thiophene (B52689) or other fused structures are core components in many advanced optoelectronic materials. researchgate.net

Table 2: Representative Fused Thiophene Structures Accessible from Thiophene Precursors

Fused Thiophene SystemPotential ApplicationKey Properties
Thieno[3,2-b]thiopheneOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, good planarity
Dithieno[3,2-b:2',3'-d]thiophene (DTT)Organic Photovoltaics (OPVs)Broad absorption spectrum, efficient charge separation
ThienoacenesOrganic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission

The term "scaffold" refers to a core molecular framework upon which functional groups can be built to create complex molecules with specific properties. The chalcone (B49325) scaffold (1,3-diaryl-2-propen-1-one), for example, is a well-known privileged structure in medicinal chemistry. nih.govmdpi.com this compound can be readily converted into thiophene-containing chalcone analogues through Claisen-Schmidt condensation with various aromatic aldehydes.

The inherent reactivity of the α,β-unsaturated ketone system in the resulting chalcone allows for further modification, making it a versatile scaffold for developing new functional materials, including potential therapeutic agents. nih.govmdpi.com The thiophene ring itself is a bioisostere of the benzene (B151609) ring and is a common feature in many pharmaceuticals. The combination of the thiophene moiety and the reactive chalcone framework provides a robust scaffold for creating libraries of compounds for drug discovery and materials science.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the α-haloketone group is central to its utility in synthesizing a vast array of heterocyclic compounds. This functionality readily reacts with a wide range of nucleophiles, leading to cyclization and the formation of stable ring systems. nih.gov

The synthesis of substituted and fused thiophenes is a significant area of organic chemistry, and α-haloketones are pivotal starting materials. nih.gov The Gewald reaction, a classic method for preparing 2-aminothiophenes, involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. wikipedia.orgsemanticscholar.org While the direct use of the α-haloketone in a standard Gewald reaction is not typical, its derivatives can be employed in similar multicomponent reactions to yield highly substituted thiophenes. organic-chemistry.orgnih.govmdpi.com

Furthermore, this compound can react with various sulfur-containing nucleophiles to build other sulfur heterocycles. For example, reaction with thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings, another important class of sulfur-containing heterocycles. nih.gov

Table 3: Synthesis of Sulfur-Containing Heterocycles from α-Haloketones

ReactantResulting HeterocycleGeneral Reaction Type
Thiourea/ThioamidesThiazoleHantzsch Thiazole Synthesis
Sodium HydrosulfideThiopheneFiesselmann Thiophene Synthesis
α-mercapto ketones1,4-DithiinCondensation/Cyclization

These reactions highlight the compound's role as a versatile precursor for a range of sulfur-containing heterocyclic systems. nih.govresearchgate.netutexas.eduresearchgate.net

Tandem reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. The reactive nature of this compound makes it an excellent candidate for initiating such cascades to form nitrogen and oxygen heterocycles.

For instance, reaction with bifunctional nucleophiles like o-aminophenols or o-aminothiophenols can lead to the formation of benzoxazines or benzothiazines, respectively. beilstein-journals.org The initial step is typically a nucleophilic substitution of the chlorine atom, followed by an intramolecular condensation or cyclization. Similarly, reactions with hydrazides can be used to construct five-membered heterocycles like oxadiazoles (B1248032) or pyrazoles. heteroletters.orgresearchgate.net These tandem strategies provide rapid access to complex heterocyclic frameworks that are of significant interest in medicinal chemistry. scirp.orgmdpi.com

Role in Catalyst Development or Ligand Synthesis

The structural features of this compound make it a promising candidate for the synthesis of specialized ligands for catalysis. The α-chloro ketone moiety is a key functional group for introducing chelating atoms like nitrogen, sulfur, and oxygen through reactions with appropriate nucleophiles. nih.gov

Synthesis of Heterocyclic Ligands:

The most probable application in ligand synthesis is the construction of heterocyclic systems that can coordinate with metal centers. For instance, the reaction of α-haloketones with thioamides or thioureas is a classic method for the synthesis of thiazole rings. wikipedia.org Similarly, reactions with amidines can yield imidazole (B134444) derivatives. These nitrogen- and sulfur-containing heterocycles are prevalent in the structure of many successful ligands for cross-coupling reactions and asymmetric catalysis.

The general synthetic pathway for thiazole-based ligands from this compound would involve a condensation reaction with a substituted thioamide. The resulting 2,4-disubstituted thiazole would bear the 4-bromothiophen group at position 2 and another substituent at position 4, which could be further functionalized.

Table 1: Potential Ligand Scaffolds from this compound

ReactantResulting HeterocyclePotential Application as Ligand
Thioamide (R-C(S)NH₂)2-(4-bromothiophen-2-yl)-4-R-thiazolePincer ligands, Buchwald-type ligands
Thiourea (H₂N-C(S)NH₂)2-amino-4-(4-bromothiophen-2-yl)thiazoleBidentate chelating ligands
o-Phenylenediamine2-(chloromethyl)-2-(4-bromothiophen-2-yl) -2,3-dihydro-1H-benzo[d]imidazoleN-heterocyclic carbene (NHC) precursors

Furthermore, the bromine atom on the thiophene ring offers an additional site for modification, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. researchgate.netjcu.edu.au This allows for the introduction of other aryl or alkyl groups, potentially creating multidentate ligands with tailored steric and electronic properties. For example, a phosphine (B1218219) group could be introduced via a coupling reaction to create a bidentate P,N or P,S ligand, which are highly valuable in catalysis.

Exploitation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The bifunctional nature of this compound makes it an excellent candidate for designing novel MCRs. researchgate.net

Hantzsch-Type Syntheses and Variations:

One of the most well-known MCRs involving α-haloketones is the Hantzsch pyrrole (B145914) synthesis. wikipedia.org In a classical sense, this involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine to form a pyrrole. By analogy, this compound could be employed in such a reaction to synthesize highly substituted pyrroles bearing a 4-bromothiophen moiety. These pyrrole derivatives are of interest in medicinal chemistry and materials science.

Passerini and Ugi-Type Reactions:

While not a direct component in classical Passerini or Ugi reactions, the derivatives of this compound could participate in MCRs. For instance, conversion of the ketone to an imine would open up pathways for its use in aza-Diels-Alder reactions or other MCRs that utilize imines as electrophiles.

Synthesis of Fused Heterocyclic Systems:

The reactivity of the α-chloro ketone can be exploited in condensation reactions with dinucleophiles to construct fused heterocyclic systems in a multi-component fashion. For example, a reaction with a compound containing both an amine and a thiol group could lead to the formation of thiazine (B8601807) derivatives in a single step.

Table 2: Potential Multi-Component Reactions Involving this compound

MCR TypeReactantsPotential Product Class
Hantzsch Pyrrole SynthesisThis compound, β-ketoester, amineSubstituted pyrroles
Imidazole SynthesisThis compound, aldehyde, ammoniaSubstituted imidazoles
Thiazole Synthesis (variation)This compound, cyanamide, amineSubstituted aminothiazoles

The bromine atom on the thiophene ring also provides a latent functionality that can be carried through an MCR and then used for subsequent post-MCR modifications, for instance, via Suzuki or Heck coupling reactions. researchgate.net This "MCR-then-coupling" strategy is a powerful tool for rapidly generating molecular diversity from simple starting materials.

Future Research Directions and Unexplored Reactivity of 1 4 Bromothiophen 2 Yl 2 Chloroethan 1 One

Development of Novel Catalytic Transformations

The reactivity of α-haloketones is well-established, primarily due to the electrophilic nature of both the carbonyl carbon and the α-carbon bearing the halogen. nih.govwikipedia.org However, the application of modern catalytic systems to molecules like 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one remains an area ripe for exploration.

Future research could focus on palladium-catalyzed cross-coupling reactions, using the C-Br bond on the thiophene (B33073) ring as a handle for Suzuki, Stille, or Heck reactions. This would allow for the introduction of a wide array of substituents at the 4-position of the thiophene ring, generating a library of diverse derivatives. Furthermore, copper-catalyzed C-H activation and functionalization of the thiophene ring could provide alternative pathways to novel structures. researchgate.net

The α-chloroketone functionality is also amenable to various catalytic transformations. For instance, transition-metal-catalyzed α-arylation or α-alkylation reactions could be developed to form new carbon-carbon bonds at the position adjacent to the carbonyl group. Such reactions would provide access to more complex ketone backbones, which are valuable intermediates in pharmaceutical and materials science.

Catalytic ApproachPotential Reaction SiteExample Transformation
Palladium-Catalyzed Cross-CouplingC4-Br on thiophene ringSuzuki coupling with arylboronic acids
Copper-Catalyzed C-H ActivationC5-H on thiophene ringDirect arylation
Transition-Metal-Catalyzed Alkylationα-carbon (C-Cl)α-Arylation with aryl halides
Thiourea-Catalyzed ReactionsCarbonyl and α-carbonCascade reactions to form heterocycles researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The carbonyl group in this compound is a prochiral center, making it an ideal substrate for asymmetric synthesis. The development of stereoselective methods to control the configuration of the resulting alcohol or subsequent products is a key area for future investigation.

Asymmetric reduction of the ketone to produce chiral chlorohydrins is a promising route. This can be achieved using well-established catalytic systems, such as the Corey-Bakshi-Shibata (CBS) or Noyori catalysts, which are known for their high enantioselectivity in ketone reductions. vulcanchem.com The resulting chiral (1S)- or (1R)-1-(4-bromothiophen-2-yl)-2-chloroethan-1-ol would be a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals.

Beyond reduction, stereoselective additions to the carbonyl group, such as asymmetric aldol (B89426) or Grignard reactions, could be explored. Furthermore, the development of organocatalytic methods for the asymmetric α-functionalization of the ketone would provide direct access to chiral α-substituted thiophene derivatives, which are difficult to synthesize by other means. wikipedia.org

Table 1: Potential Stereoselective Reactions

Reaction TypeTarget FunctionalityCatalytic SystemPotential Product
Asymmetric ReductionKetoneCBS or Noyori CatalystsChiral 1-(4-bromothiophen-2-yl)-2-chloroethan-1-ol vulcanchem.com
Asymmetric Aldol ReactionKetoneChiral Proline DerivativesChiral β-hydroxy ketones
Asymmetric α-Alkylationα-CarbonChiral Phase-Transfer CatalystsChiral α-alkylated ketones

Exploration of Photochemical Reactivity

The photochemistry of thiophene and its derivatives has been extensively studied, revealing a rich variety of reactions including isomerizations, cycloadditions, and cyclizations. researchgate.netnih.govacs.org The unique combination of a thiophene ring, a carbonyl group, and two different halogen atoms in this compound suggests a complex and unexplored photochemical landscape.

Irradiation with UV light could induce a range of transformations. Norrish Type I cleavage could generate radical intermediates, leading to decarbonylation or rearrangement products. Alternatively, Norrish Type II reactions could occur if a suitable γ-hydrogen is available in a derivative. Photocyclization reactions are also a distinct possibility, where intramolecular ring closure could occur between the thiophene ring and the side chain, potentially forming novel fused heterocyclic systems. researchgate.net The differential reactivity of the C-Br and C-Cl bonds under photochemical conditions could also be exploited for selective transformations.

Integration into Flow Chemistry Systems

The synthesis and manipulation of reactive intermediates like α-haloketones can present safety and scalability challenges in traditional batch processes. acs.orgacs.org Flow chemistry offers a powerful solution by providing precise control over reaction parameters, enhancing heat and mass transfer, and improving safety, particularly when dealing with hazardous reagents or exothermic reactions. amt.ukvapourtec.com

Future research should focus on adapting the synthesis of this compound to a continuous flow process. This would involve the development of a multi-step flow system, potentially starting from 4-bromothiophene. Subsequent transformations of the target compound, such as nucleophilic substitutions or catalytic reactions, could also be integrated into a continuous workflow. acs.orgacs.org This approach would not only improve the efficiency and safety of the synthesis but also facilitate rapid library synthesis and process optimization. researchgate.net

Design of Next-Generation Synthetic Intermediates

This compound is a bifunctional electrophile, making it an excellent starting point for the design of more complex and valuable synthetic intermediates. wikipedia.org Its inherent reactivity can be harnessed to construct a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. smolecule.comcmu.edueurjchem.com

For example, it can serve as a precursor to 2-aminothiazoles through condensation with thioureas, a reaction characteristic of α-haloketones. wikipedia.org Similarly, it could be used in Hantzsch-type syntheses to produce substituted pyrroles. The true potential lies in designing multi-step synthetic sequences where both the α-chloroketone and the bromothiophene moieties are sequentially functionalized. For instance, the bromine atom can be converted into an organometallic species for cross-coupling, followed by a reaction at the ketone, or vice versa. This strategic approach would enable the construction of highly elaborate molecules from a relatively simple starting material, establishing it as a next-generation intermediate for complex target synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromothiophen-2-yl)-2-chloroethan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-bromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves varying solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometric ratios of reactants. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity . Yield improvements (>70%) are achievable by slow addition of chloroacetyl chloride to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, carbonyl carbon at ~190 ppm).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, Br-C bond ~1.89 Å), critical for confirming regioselectivity .
  • FT-IR : Confirms carbonyl stretch (~1680 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹). Cross-validation of data minimizes misassignment risks.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing effect of the bromothiophene ring increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Predictive databases (e.g., REAXYS) guide solvent selection (polar aprotic solvents enhance reactivity) and substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for halogenated ketones like this compound?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants) may arise from dynamic effects (e.g., rotameric equilibria). Solutions include:

  • Variable-Temperature NMR : Identifies conformational freezing (e.g., at –40°C).
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive bond geometry .
  • 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to resolve overlapping signals.

Q. How to design stability studies for halogenated ketones under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For lab storage, maintain –20°C under inert gas to prevent hydrolysis .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC-MS for byproducts.
  • Matrix Effects : In wastewater studies, stabilize samples with antioxidants (e.g., BHT) and continuous cooling to slow organic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.